molecular formula C11H12OS B14607333 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde CAS No. 59321-13-0

2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde

Katalognummer: B14607333
CAS-Nummer: 59321-13-0
Molekulargewicht: 192.28 g/mol
InChI-Schlüssel: HRABLLVIVMXRND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde is an organic compound belonging to the class of benzothiopyrans. This compound is characterized by the presence of a thiopyran ring fused to a benzene ring, with a methyl group and a carbaldehyde group attached to the thiopyran ring. It is a versatile compound with various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate alkene in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiopyran ring may interact with cellular membranes, affecting their integrity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3,4-dihydro-4H-1-benzothiopyran-4-one: This compound has a ketone group instead of an aldehyde group.

    2,3-Dihydro-4H-1-benzothiopyran-4-one: Lacks the methyl group present in 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde.

    2-Phenyl-2H-1-benzothiopyran-4-one: Contains a phenyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and an aldehyde group on the thiopyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

59321-13-0

Molekularformel

C11H12OS

Molekulargewicht

192.28 g/mol

IUPAC-Name

2-methyl-3,4-dihydrothiochromene-2-carbaldehyde

InChI

InChI=1S/C11H12OS/c1-11(8-12)7-6-9-4-2-3-5-10(9)13-11/h2-5,8H,6-7H2,1H3

InChI-Schlüssel

HRABLLVIVMXRND-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2=CC=CC=C2S1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.